molecular formula C6H10N4 B561430 N4-ethylpyrimidine-4,6-diamine CAS No. 101080-47-1

N4-ethylpyrimidine-4,6-diamine

Cat. No.: B561430
CAS No.: 101080-47-1
M. Wt: 138.174
InChI Key: ZXWXQHNTKANDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Ethylpyrimidine-4,6-diamine (CAS 101080-47-1) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a pyrimidine-diamine core structure, which is a privileged scaffold in the design of biologically active molecules. The 4,6-diaminopyrimidine motif is recognized for its ability to form hydrogen bonds with various biomolecules, making it a versatile building block for developing enzyme inhibitors . This scaffold is of significant interest in pharmaceutical research, particularly in the design of potent Epidermal Growth Factor Receptor (EGFR) inhibitors for investigations into non-small cell lung cancer (NSCLC) . Researchers utilize such N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as core structures in scaffold-hopping approaches to develop novel tyrosine kinase inhibitors with improved properties . The compound serves as a critical precursor in mono- and di-amination reactions, enabling the synthesis of more complex, target-oriented molecules for biological evaluation . CAS Number: 101080-47-1 Molecular Formula: C6H10N4 Molecular Weight: 138.17 g/mol SMILES: CCNc1cc(N)ncn1 This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101080-47-1

Molecular Formula

C6H10N4

Molecular Weight

138.174

IUPAC Name

4-N-ethylpyrimidine-4,6-diamine

InChI

InChI=1S/C6H10N4/c1-2-8-6-3-5(7)9-4-10-6/h3-4H,2H2,1H3,(H3,7,8,9,10)

InChI Key

ZXWXQHNTKANDRB-UHFFFAOYSA-N

SMILES

CCNC1=NC=NC(=C1)N

Synonyms

Pyrimidine, 4-amino-6-ethylamino- (6CI)

Origin of Product

United States

Significance of Pyrimidine Scaffolds in Modern Chemistry and Biosciences

The pyrimidine (B1678525) ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of biochemistry and medicinal chemistry. molport.com Its most fundamental role is as a core component of the nucleobases cytosine, thymine, and uracil, which constitute the building blocks of the nucleic acids DNA and RNA. semanticscholar.org This foundational biological role has inspired chemists to utilize the pyrimidine scaffold as a framework for developing a vast array of therapeutic agents. molport.com

The synthetic versatility of the pyrimidine ring allows for extensive functionalization, enabling the creation of molecules with diverse pharmacological profiles. abovchem.com Consequently, pyrimidine derivatives have been successfully developed into drugs with a wide spectrum of activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular applications. abovchem.commolport.com The success of pyrimidine-based drugs stems from the scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets like enzymes and receptors. ontosight.ai The electron-deficient nature of the pyrimidine ring, resulting from the presence of two electronegative nitrogen atoms, further influences its chemical reactivity and interaction with biomolecules. scialert.net The widespread incorporation of this "privileged scaffold" into marketed drugs underscores its profound impact on human health and the continuous drive for new discoveries in medicinal chemistry. abovchem.com

Table 1: Examples of Marketed Drugs Featuring a Pyrimidine Scaffold

Drug Name Therapeutic Class
Fluorouracil Anticancer
Zidovudine (AZT) Antiviral (HIV)
Minoxidil Antihypertensive (Vasodilator)
Rosuvastatin Antihyperlipidemic
Imatinib Anticancer (Kinase Inhibitor)

Overview of Diaminopyrimidines As Privileged Pharmacophores and Research Targets

Within the broad family of pyrimidine (B1678525) derivatives, the diaminopyrimidine motif is recognized as a particularly valuable pharmacophore—a molecular framework responsible for a drug's biological activity. bldpharm.com Compounds featuring a pyrimidine ring substituted with two amino groups have demonstrated a remarkable capacity to interact with a variety of biological targets, leading to their investigation for numerous therapeutic applications. ontosight.aiontosight.ai

A significant area of research for diaminopyrimidine derivatives is in the development of kinase inhibitors. ontosight.ai Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The diaminopyrimidine scaffold can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding site, a mechanism exploited in many anticancer drugs. sigmaaldrich.com Furthermore, diaminopyrimidines have been explored as antimicrobial agents. For example, certain derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in bacteria and protozoa. evitachem.com The selective inhibition of microbial DHFR over its human counterpart is a well-established strategy for antibiotic development. The versatility of the diaminopyrimidine core allows for the synthesis of large libraries of compounds with varied substitution patterns, enabling systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. sigmaaldrich.com

Table 2: Examples of Bioactive Diaminopyrimidine Derivatives in Research

Compound Name Investigated Biological Activity
5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine Antimalarial (DHFR inhibitor)
N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine Potential antimicrobial, antiviral, anticancer
TAE-226 (a 2,4-diarylaminopyrimidine derivative) Focal Adhesion Kinase (FAK) inhibitor

This table presents examples of related compounds to illustrate the research landscape; data for the specific title compound is the focus of the subsequent section.

Rationale for Focused Academic Investigation of N4 Ethylpyrimidine 4,6 Diamine

Strategies for Pyrimidine (B1678525) Core Formation

The construction of the fundamental pyrimidine ring is the initial and crucial phase in the synthesis of this compound.

The classical and widely employed method for constructing the pyrimidine ring is through the condensation of a three-carbon unit with a nitrogen-containing dinucleophile. researchgate.net The Pinner synthesis, a notable example, involves the reaction of 1,3-dicarbonyl compounds with amidines or ureas. researchgate.netcdnsciencepub.com This approach allows for the formation of variously substituted pyrimidines. researchgate.net

Detailed mechanistic studies using C-13 nuclear magnetic resonance have elucidated the pathways of these reactions, identifying key intermediates such as ring-closed dihydroxytetrahydropyrimidines and open-chain enamides. cdnsciencepub.com The reaction of 1,3-dicarbonyl compounds like acetylacetone, methyl acetoacetate, and dimethyl malonate with amidines and ureas has been thoroughly investigated to define the reaction path and identify the slower, rate-determining steps. cdnsciencepub.com

A deconstruction-reconstruction strategy offers an alternative approach. This method transforms existing pyrimidine-containing compounds into iminoenamines, which are surrogates of 1,3-dicarbonyl compounds. nih.gov These intermediates can then undergo in-situ recyclization with reagents like guanidine (B92328), urea (B33335), or thiourea (B124793) to form new pyrimidine, pyrimidinone, or thiopyrimidine rings, respectively. nih.gov For instance, recyclization with guanidine under basic conditions can yield a 2-aminopyrimidine. nih.gov This strategy is particularly useful for diversifying complex molecules and creating chemical libraries for structure-activity relationship (SAR) studies. nih.gov

Multicomponent reactions, such as the Biginelli reaction, also provide an efficient one-pot synthesis of pyrimidine derivatives by combining a β-ketoester, an aldehyde, and urea in the presence of an acid catalyst. researchgate.netrsc.org

Amination Reactions for Diaminopyrimidine Synthesis

Once the pyrimidine core, often halogenated, is formed, the introduction of amino groups is typically achieved through amination reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing amine functionalities onto a halogenated pyrimidine ring. mdpi.com The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of the two nitrogen atoms, which can delocalize the negative charge of the intermediate. bhu.ac.in Leaving groups at the C2, C4, and C6 positions are susceptible to displacement by nucleophiles. bhu.ac.in

The synthesis of compounds like 6-Chloro-N4-ethylpyrimidine-2,4-diamine can be achieved by reacting a di- or tri-chlorinated pyrimidine with ethylamine. mdpi.comevitachem.com For example, the reaction of 4,6-dichloro-5-aminopyrimidine with ethylamine is a typical route. evitachem.com Similarly, the reaction of 2,4,5-trichloropyrimidine (B44654) with various amines can lead to substituted diaminopyrimidines. mdpi.com

The regioselectivity of SNAr reactions on polychlorinated pyrimidines is a critical aspect, often influenced by electronic and steric factors. wuxiapptec.com In 2,4-dichloropyrimidines, substitution generally occurs selectively at the C4 position. wuxiapptec.com However, the presence of other substituents on the pyrimidine ring can alter this selectivity. wuxiapptec.com

Quantum mechanical (QM) analyses have been employed to understand and predict the regioselectivity. wuxiapptec.com For instance, with an electron-donating group at the C6 position of a 2,4-dichloropyrimidine (B19661), the SNAr reaction can preferentially occur at the C-2 position. wuxiapptec.com The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant; in unsubstituted 2,4-dichloropyrimidine, the LUMO is primarily at C4, directing the nucleophilic attack there. wuxiapptec.com Conversely, with a C6-methoxy or C6-methylamino group, the LUMO lobes at C2 and C4 become similar in size, leading to a potential mixture of products or a switch in selectivity. wuxiapptec.com

Furthermore, the use of tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines has been shown to provide excellent C2 selectivity. nih.gov In some cases, using a surrogate for the parent dichloropyrimidine, such as 5-trimethylsilyl-2,4-dichloropyrimidine, can achieve regioselective 2-amination. mit.edu

While SNAr reactions are effective, palladium-catalyzed amination, such as the Buchwald-Hartwig amination, has become a powerful tool in modern organic synthesis due to its broad substrate scope and functional group tolerance. nih.govsci-hub.st This method is particularly useful for coupling less reactive heteroaryl chlorides with amines. nih.gov

However, for highly activated substrates like 2-chloropyrimidine (B141910), which is significantly more reactive than chlorobenzene (B131634) in SNAr reactions, the necessity of a palladium catalyst has been questioned. nih.govsci-hub.st Nevertheless, palladium catalysis is often employed and can be essential for challenging couplings or to achieve specific regioselectivity. mit.eduacs.org For instance, the amination of certain di- and trichloropyrimidines with aryl- and heteroarylamines requires a palladium catalyst with a specialized dialkylbiarylphosphine ligand for high efficiency. mit.edu

The choice between SNAr and palladium-catalyzed amination often depends on the specific substrates and desired outcome. nih.gov Palladium-catalyzed methods have been successfully used for the synthesis of various 4,6-diamino pyrimidine derivatives, sometimes in combination with microwave irradiation to enhance reaction rates and yields. internationaljournalcorner.com

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govtandfonline.com

MAOS has been effectively applied to various steps in the synthesis of diaminopyrimidines. nih.gov In the formation of the pyrimidine core, microwave irradiation has been shown to significantly reduce the reaction time for both guanidine immobilization on a solid support and the subsequent pyrimidine ring formation, cutting down the total time from hours to minutes.

In amination reactions, microwave heating can enhance the efficiency of both SNAr and palladium-catalyzed couplings. sci-hub.stinternationaljournalcorner.com For example, the palladium-catalyzed amination of 2-chloropyrimidine with p-anisidine (B42471) under microwave conditions at 160°C yields a comparable result to conventional methods but in a much shorter time. nih.govsci-hub.st The use of microwave conditions in the synthesis of 2,4-diaminopyrimidine-based compounds has been shown to reduce reaction times and provide higher coupling yields with fewer side products. nih.gov

Data Tables

Table 1: Comparison of Conventional vs. Microwave-Assisted Heck Reaction

Parameter Conventional Method Microwave-Assisted Method
Reaction Time 18 hours 60–80 minutes
Temperature 140°C–150°C 150°C
Yield 10%–37% 58%–72%
Side Products Substantial formation Fewer side products

Data derived from a study on the synthesis of 2,4-diaminopyrimidine-based antibiotics. nih.gov

Table 2: Regioselectivity in SNAr of 2,4-Dichloropyrimidines

C6-Substituent (R) Primary Site of Nucleophilic Attack Rationale (based on LUMO distribution)
H C4 LUMO is mainly distributed at C4. wuxiapptec.com
OMe C2 / C4 mixture or C2 selective LUMO lobes at C2 and C4 are similar in size. wuxiapptec.com
NHMe C2 / C4 mixture or C2 selective LUMO lobes at C2 and C4 are similar in size. wuxiapptec.com

Data based on quantum mechanical analysis of 2,4-dichloropyrimidine analogs. wuxiapptec.com

Palladium-Catalyzed Amination Approaches

Introduction of the N4-ethyl Moiety

The introduction of an ethyl group at the N4 position of the pyrimidine-4,6-diamine scaffold is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions.

The primary strategy for introducing the N4-ethyl group involves the reaction of a pyrimidine precursor, commonly 4,6-dichloropyrimidine, with ethylamine. This reaction proceeds via a nucleophilic aromatic substitution mechanism. The synthesis of unsymmetrical 4,6-diaminopyrimidines can be challenging because the introduction of the first amino group deactivates the pyrimidine core toward subsequent substitution. beilstein-journals.org

For the initial monoamination of 4,6-dichloropyrimidine, catalyst-free conditions can be employed. nih.gov A common approach involves heating the dichloropyrimidine with ethylamine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct. For instance, the reaction can be conducted using potassium carbonate as the base in a solvent like dimethylformamide (DMF) at elevated temperatures. nih.govresearchgate.net

Table 1: Representative Catalyst-Free Monoamination Conditions
Starting MaterialReagentBaseSolventTemperatureReference
4,6-DichloropyrimidineAmine (e.g., ethylamine)K₂CO₃ (4 equiv.)DMF140 °C nih.gov

To synthesize unsymmetrical N,N'-disubstituted pyrimidine-4,6-diamines, where one substituent is an ethyl group, a two-step approach is often necessary. After the initial mono-substitution, a second, different amine is introduced. This second step often requires harsher conditions or the use of catalysis due to the deactivating effect of the first amino group. beilstein-journals.orgnih.gov Palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) has proven effective for this second substitution, although yields can be low and require careful optimization of the catalyst, ligand, and reaction conditions. nih.gov

An alternative route involves starting with a dihydroxypyrimidine, which is first converted to a dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) before undergoing amination. ontosight.ai

Derivatization and Functionalization Strategies of this compound Scaffolds

Once synthesized, the this compound scaffold can be further modified to create a diverse library of compounds. These functionalization strategies include oxidation, reduction, and further substitution reactions.

The pyrimidine ring nitrogens in the this compound scaffold can be oxidized to form the corresponding N-oxides. cdnsciencepub.com These N-oxides are valuable synthetic intermediates. The oxidation is typically performed using peracids, such as m-chloroperbenzoic acid (MCPBA) or peracetic acid. cdnsciencepub.com Other oxidizing systems, like hydrogen peroxide in combination with trifluoroacetic anhydride (B1165640) (TFAA), have also been employed for the N-oxidation of related diamino pyrimidine systems. rsc.org

The presence of strong electron-donating amino groups at the C4 and C6 positions influences the regioselectivity of the oxidation, generally directing it to the nitrogen atom para to the substituent. cdnsciencepub.com However, the N-oxidation of pyrimidines can sometimes result in poor yields and may be accompanied by side reactions. cdnsciencepub.com

Table 2: Reagents for Pyrimidine N-Oxidation
Oxidizing AgentTypical ConditionsNotesReference
Peracetic AcidAcetic acid solution, room temperatureGenerally gives higher yields than MCPBA for many pyrimidines. cdnsciencepub.com
m-Chloroperbenzoic Acid (MCPBA)Various organic solventsA common, but sometimes less effective, reagent for pyrimidine N-oxidation. cdnsciencepub.com
Hydrogen Peroxide / Trifluoroacetic Anhydride (TFAA)Room temperatureEffective for mono-N-oxidation of nitrogen-rich fused pyrimidines. rsc.org
Sodium PercarbonateRhenium-based catalystsReported for efficient oxidation of tertiary nitrogen compounds. organic-chemistry.org

Reduction reactions on this compound analogues can target specific functional groups. For example, if an analogue contains a nitro group, it can be readily reduced to an amino group, which significantly alters the compound's electronic properties and potential biological activity. smolecule.com Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride have been used for the reduction of related pyrimidine derivatives, leading to the formation of reduced amine products. The specific outcome of the reduction depends on the substrate and the reaction conditions employed.

The this compound scaffold is well-suited for further substitution to generate structural diversity.

Electrophilic Substitution: The two electron-donating amino groups at positions C4 and C6 strongly activate the C5 position of the pyrimidine ring towards electrophilic aromatic substitution. beilstein-journals.orgsemanticscholar.org A notable example is the nitrosation at C5, which can be achieved using nitrous acid to introduce a nitroso group. beilstein-journals.orgsemanticscholar.org

Nucleophilic Substitution: If the scaffold contains a leaving group, such as a halogen at the C2 position (e.g., in 2-chloro-N4-ethylpyrimidine-4,6-diamine), this position is susceptible to nucleophilic substitution. evitachem.com This allows for the introduction of a wide variety of nucleophiles.

Palladium-Catalyzed Cross-Coupling: For scaffolds containing a halogen, palladium-catalyzed cross-coupling reactions are a powerful tool for diversification. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, introducing aryl, alkyl, or other amino groups. nih.govsemanticscholar.orgmdpi.com

Condensation Reactions: The exocyclic amino groups can undergo condensation reactions with carbonyl compounds to form the corresponding Schiff bases or imines, providing another avenue for derivatization. mdpi.com

Table 3: Summary of Further Substitution Reactions
Reaction TypePosition on Pyrimidine RingExample ReactionReference
Electrophilic Aromatic SubstitutionC5Nitrosation using nitrous acid beilstein-journals.orgsemanticscholar.org
Nucleophilic Aromatic SubstitutionC2 (if halogenated)Amination, Alkoxylation evitachem.com
Palladium-Catalyzed AminationC2 or C6 (if halogenated)Reaction with amines using a Pd catalyst and ligand nih.govmdpi.com

Reduction Reactions

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Improving reaction yields and efficiency is crucial for the practical synthesis of this compound and its analogues. Optimization strategies often focus on catalyst systems, reaction parameters, and advanced methodologies.

For palladium-catalyzed aminations, which are key for producing unsymmetrical diamines, the choice of catalyst, ligand, and base is critical. nih.gov Studies on related systems have shown that different phosphine (B1218219) ligands can have a significant impact on reaction outcomes. For example, in the di-amination of 4,6-dichloropyrimidine, ligands like DavePhos have been successfully employed with a palladium source such as Pd(dba)₂ and a base like sodium tert-butoxide (tBuONa). nih.govmdpi.com Fine-tuning these components is necessary as many reactions suffer from low yields without careful optimization. nih.gov

In precursor synthesis, such as the chlorination of hydroxypyrimidines, yields can be enhanced by controlling the temperature and using phase-transfer catalysts like quaternary ammonium (B1175870) salts.

Optimization of derivatization reactions is also important. In N-oxide formation, it has been observed that peracetic acid can give higher yields than MCPBA. cdnsciencepub.com Furthermore, reaction temperature can be a decisive factor; in one study, a reaction that failed at room temperature proceeded to give a 63% yield when heated to 50 °C. rsc.org The use of modern technologies, such as continuous flow microreactors, offers a pathway to enhance efficiency and safety, particularly for potentially hazardous reactions like oxidations. bme.hu

Table 4: Factors for Optimization in Pyrimidine Synthesis
Reaction TypeParameter to OptimizeExampleEffect on ReactionReference
Pd-Catalyzed AminationLigand/Catalyst SystemUsing Pd(dba)₂ with DavePhos ligandImproves coupling efficiency for unsymmetrical diamines. nih.govmdpi.com
Precursor ChlorinationPhase-Transfer CatalystAddition of tetraethylammonium (B1195904) chlorideIncreases reaction efficiency and yield.
N-OxidationTemperatureIncreasing from room temperature to 50 °CCan be critical for reaction success and yield. rsc.org
N-OxidationReagent ChoiceUsing peracetic acid instead of MCPBACan lead to higher product yields. cdnsciencepub.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its analogues. It provides critical information about the chemical environment of magnetically active nuclei.

Prototropic Equilibrium Studies via NMR Spectroscopy

For aminopyrimidines, including derivatives of this compound, NMR spectroscopy is instrumental in studying prototropic equilibrium, a form of tautomerism. mdpi.com This phenomenon involves the migration of a proton, leading to amine-imine isomers, which can influence the compound's ability to form hydrogen bonds. mdpi.com In the case of related 4-amino-6-chloropyrimidines, line broadening in ¹H NMR spectra for NH and heterocyclic ring protons is indicative of this tautomeric exchange. mdpi.com The study of this equilibrium is crucial as it can affect the molecule's biological activity and chemical reactivity. mdpi.com

¹H NMR and ¹³C NMR for Structural Confirmation

Both ¹H NMR and ¹³C NMR are routinely used to confirm the molecular structure of pyrimidine derivatives. internationaljournalcorner.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For instance, in a related compound, N,N′-bis[2-(1-adamantyloxy)ethyl]pyrimidine-4,6-diamine, the chemical shifts (δ) in CDCl₃ were observed at 5.29 ppm for the H5 proton of the pyrimidine ring and 8.07 ppm for the H2 proton. mdpi.com The signals for the ethyl group protons would be expected in their characteristic regions, typically with the methylene (B1212753) (CH₂) protons adjacent to the nitrogen appearing at a different chemical shift than the terminal methyl (CH₃) protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For the same adamantane-containing diaminopyrimidine, the carbon signals for the pyrimidine ring were found at δ 80.2 (C5), 157.5 (C2), and 162.7 (C4, C6) in CDCl₃. mdpi.com For this compound, distinct signals would be expected for the carbons of the pyrimidine ring and the ethyl substituent.

Below is an interactive table summarizing typical NMR data for a related diaminopyrimidine derivative.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H8.07sH2
¹H5.29sH5
¹³C162.7C4, C6
¹³C157.5C2
¹³C80.2C5
Note: Data for N,N′-bis[2-(1-adamantyloxy)ethyl]pyrimidine-4,6-diamine in CDCl₃. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. nih.govsemanticscholar.org This technique is crucial for confirming the identity of newly synthesized compounds like derivatives of this compound. For example, in the analysis of similar pyrimidine compounds, HRMS is used to validate the molecular weight. nih.govsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. leeder-analytical.com This technique is particularly useful for analyzing complex mixtures and for the purification and identification of compounds. internationaljournalcorner.comescholarship.org In the synthesis of various 4,6-diamino pyrimidine derivatives, LC-MS is employed to monitor reaction progress and confirm the mass of the desired products. internationaljournalcorner.com

The following table outlines the mass spectrometry techniques and their applications.

TechniqueApplication
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement and elemental formula determination. nih.govsemanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation, purification, and identification of compounds in a mixture. internationaljournalcorner.comleeder-analytical.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. internationaljournalcorner.comsemanticscholar.org In the context of this compound, the IR spectrum would show characteristic absorption bands for N-H and C-N bonds. For secondary amines, a characteristic N-H stretching peak is typically observed between 3370 and 3170 cm⁻¹. spectroscopyonline.com The spectrum of a related diaminopyrimidine would exhibit peaks corresponding to the stretching and bending vibrations of the amine groups and the pyrimidine ring. researchgate.net

A table of key IR absorption frequencies is provided below.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-H (Amine)Stretch3370 - 3170
C=N (in ring)Stretch~1650 - 1550
C-NStretch~1350 - 1000
Note: These are general ranges and can vary based on the specific molecular structure and environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for elucidating the solid-state structure of a crystalline compound. The technique involves directing a beam of X-rays onto a single crystal of the material. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and determine the precise coordinates of each atom.

This analysis yields critical crystallographic data, including the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the number of molecules in the asymmetric unit (Z'). For instance, the analysis of a related compound, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, revealed that it crystallizes in the monoclinic P2₁/c space group with a single molecule in the asymmetric unit. chemrxiv.org Such information is the foundation for a detailed analysis of the compound's molecular geometry and intermolecular forces.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Diaminopyrimidine Derivative (Data for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine) chemrxiv.org

ParameterValue
Empirical FormulaC₁₃H₁₆N₄S
Formula Weight260.36
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.035(2)
b (Å)10.459(2)
c (Å)12.083(3)
β (°)108.45(3)
Volume (ų)1323.4(5)
Z4
Density (calculated) (Mg/m³)1.306
Absorption Coefficient (mm⁻¹)0.22
F(000)552

This table serves as an example of the crystallographic data obtained from an X-ray diffraction experiment on a related diaminopyrimidine compound.

The arrangement of molecules in a crystal is governed by a network of noncovalent interactions. For pyrimidine derivatives rich in hydrogen bond donors (the -NH₂ and -NH-ethyl groups) and acceptors (the pyrimidine ring nitrogens), hydrogen bonding is a primary directional force in the crystal packing.

In many 2,4-diaminopyrimidine (B92962) structures, molecules form dimeric pairs through N-H···N hydrogen bonds, creating robust supramolecular synthons. nih.goviucr.org For example, in the crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, molecules are connected into dimers via moderately strong N-H···N hydrogen bonds, forming a characteristic R²₂(8) graph-set motif. chemrxiv.org These dimers can then be further linked into more extended one-, two-, or three-dimensional networks. The ethyl group in this compound is expected to significantly influence these packing arrangements due to its steric profile, potentially leading to different hydrogen bonding patterns compared to analogues with smaller or larger substituents. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings can also play a crucial role in stabilizing the crystal structure. These interactions typically occur in a parallel-offset or T-shaped geometry to minimize electrostatic repulsion. The analysis of inter-ring distances and angles from the crystallographic data allows for the characterization of these stabilizing forces. cas.cz

Table 2: Example of Hydrogen Bond Geometry in a Diaminopyrimidine Derivative (Data for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine) chemrxiv.org

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N4-H4B···N2ⁱ0.86(3)2.19(3)3.033(3)167(3)
N4-H4A···N1ⁱⁱ0.86(3)2.56(3)3.325(3)149(3)

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y, z. This table illustrates the detailed geometric parameters used to characterize hydrogen bonds.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The Hirshfeld surface is a unique molecular surface defined by the points where the contribution of the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties like the distance to the nearest atom outside the surface (d_norm) onto this surface, intermolecular contacts can be visualized. Close contacts, such as strong hydrogen bonds, appear as distinct red regions on the d_norm map. The surface can be deconstructed into a 2D "fingerprint plot," which summarizes all the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atoms inside (d_i) and outside (d_e) the surface.

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Diaminopyrimidine Derivative (Data for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine) chemrxiv.org

Contact TypeContribution (%)
H···H51.6
C···H / H···C23.0
N···H / H···N15.8
S···H / H···S8.5
C···C0.5
C···N / N···C0.4

This table exemplifies how Hirshfeld surface analysis quantifies the relative importance of different intermolecular interactions in the crystal packing.

Iv. Theoretical and Computational Investigations of N4 Ethylpyrimidine 4,6 Diamine

Quantum Chemical Approaches

Quantum chemical calculations offer a microscopic perspective on the electronic structure and stability of N4-ethylpyrimidine-4,6-diamine. These methods, rooted in quantum mechanics, are instrumental in elucidating various molecular attributes.

Density Functional Theory (DFT) has become a primary method for the computational study of pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost. acs.org DFT calculations are used to determine the optimized geometry, electronic structure, and other properties of molecules. acs.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For pyrimidine derivatives, a combination of the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311G(d,p) basis set is commonly employed. acs.orgnih.gov This level of theory has been shown to provide reliable results for the structural parameters and electronic properties of similar heterocyclic systems. acs.orgnih.gov The selection of an appropriate basis set and functional is a critical first step in ensuring the reliability of the computational results.

Molecular Orbital Theory (MOT) provides a framework for understanding the distribution and energy of electrons in a molecule. acs.org A key aspect of MOT is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. irjweb.com

For closely related diaminopyrimidine sulfonate derivatives, DFT calculations have been used to determine the HOMO-LUMO energy gaps. acs.orgnih.gov While specific values for this compound are not available in the cited literature, the table below illustrates the typical energy values obtained for similar compounds.

Molecular OrbitalEnergy (eV) for Compound A¹Energy (eV) for Compound B²
HOMO -6.174-6.004
LUMO -1.976-1.337
Energy Gap (ΔE) 4.1984.667
¹ 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate
² 2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate
(Data sourced from a study on diaminopyrimidine sulfonate derivatives) nih.gov

The analysis of charge density distribution, often visualized through HOMO and LUMO plots, reveals the regions of a molecule that are likely to be involved in chemical reactions. acs.orgnih.gov In diaminopyrimidine derivatives, the HOMO is typically localized over the diaminopyrimidine ring, indicating that this is the region most likely to donate electrons in a reaction. acs.orgnih.gov The LUMO, on the other hand, is often distributed over other parts of the molecule, signifying the areas susceptible to nucleophilic attack. acs.orgnih.gov This distribution of electron density is fundamental to understanding the molecule's reactivity and interaction with other chemical species.

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge delocalization within a molecule, which are key factors in determining its stability. acs.orgnih.govfaccts.de NBO analysis provides a detailed picture of the donor-acceptor interactions between filled and empty orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.

Molecular Orbital Theory (MOT) and Frontier Molecular Orbital (FMO) Analysis

HOMO-LUMO Energy Gap Analysis for Reactivity and Stability

Molecular Modeling and Simulation Studies

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These studies are instrumental in elucidating the three-dimensional structures of molecules and their complexes, as well as their dynamic properties over time. For this compound and its analogs, these methods can predict how the molecule might interact with biological targets, its preferred shapes, and its stability.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This technique is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode to a specific biological target. nih.gov

In studies involving pyrimidine derivatives, molecular docking is frequently used to understand interactions with kinase ATP-binding pockets. vulcanchem.com For instance, in research on pyrimidine-4,6-diamine derivatives as potential inhibitors of Janus kinase 3 (JAK3), covalent docking (CovDock) has been employed to analyze the binding interactions within the kinase domain. bohrium.com Similarly, docking studies on other pyrimidine analogs have suggested interactions with the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). vulcanchem.com The process involves preparing energy-minimized 3D structures of the ligands and a refined crystal structure of the target protein. rsc.org Docking scores, which estimate the binding energy, are then calculated to rank potential candidates, with lower scores generally indicating a more favorable interaction. vulcanchem.com

Molecular Dynamics (MDS) is a computer simulation technique for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. MDS provides detailed information on the conformational changes and stability of a ligand within a protein's binding site.

For pyrimidine-4,6-diamine derivatives, MDS studies have been crucial for validating the stability of docking poses. In a study designing novel JAK3 inhibitors, 500-nanosecond MD simulations confirmed the stability of newly designed pyrimidine-4,6-diamine inhibitors within the JAK3 binding site. bohrium.com Similar simulations have been used to assess the stability of other pyrimidine derivatives targeting proteins like the euchromatin histone lysine (B10760008) methyl transferase (EHMT2). researchgate.net These simulations track metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein-ligand complex over time to ensure the ligand remains stably bound in its predicted orientation. researchgate.net

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. medchemexpress.com It offers a faster and less expensive alternative to experimental high-throughput screening. medchemexpress.com VS can be broadly categorized into structure-based and ligand-based methods. nih.gov

Ligand-based virtual screening relies on the similarity principle, which states that molecules with similar structures are likely to have similar biological activities. One common method involves calculating molecular fingerprints (a bit-string representation of molecular structure and properties) and comparing them using a similarity metric like the Tanimoto coefficient. While widely used, the Tanimoto scoring function's effectiveness can be target-dependent. nih.gov Other ligand-based approaches include pharmacophore modeling, where a model is built based on the essential steric and electronic features of known active molecules. mdpi.com This pharmacophore model is then used to screen compound libraries for molecules that match these features. mdpi.com For example, a virtual screening effort to find novel EHMT2 inhibitors was based on finding ligands with structural similarity to a known pyrimidine-2,4-diamine inhibitor. researchgate.net

Molecular Dynamics Simulations (MDS) for Conformational Behavior and Stability

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that variations in the structural properties of a molecule lead to changes in its activity. nih.gov A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. scirp.org

The foundation of a QSAR model is the calculation of molecular descriptors for each compound in a dataset. nih.gov A descriptor is a numerical value that represents a specific chemical property of a molecule. nih.gov These descriptors can be categorized based on the type of information they encode:

Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges. Examples include the dipole moment (µD) and the energies of the highest occupied molecular orbital (E-HOMO) and lowest unoccupied molecular orbital (E-LUMO). scirp.org

Steric Descriptors: These relate to the size and shape of the molecule, which are crucial for how a ligand fits into a receptor's binding site.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular branching, shape, and connectivity.

Quantum-Chemical Descriptors: Calculated using quantum mechanics methods like Density Functional Theory (DFT), these provide precise electronic properties. scirp.org

In a QSAR study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors, a model was developed using four descriptors: Aro (number of aromatic rings), Double (number of double bonds), PEOE_VSA_PPOS (partial positive surface area), and Q_VSA_NEG (negative charge weighted surface area). bohrium.com Other studies on pyrimidine derivatives have identified descriptors related to atomic properties like electronegativity and polarizability, as well as fragment counts like the number of methyl groups or aromatic ether functionalities, as being important for explaining biological activity. nih.gov

Table 1: Examples of Molecular Descriptors Used in Pyrimidine QSAR Studies

Descriptor TypeDescriptor Name/SymbolDescriptionReference
ElectronicDipole Moment (µD)Measures the overall polarity of the molecule. scirp.org
ElectronicE-HOMOEnergy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. scirp.org
ElectronicE-LUMOEnergy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons.
TopologicalAroNumber of aromatic rings in the molecule. bohrium.com
ConstitutionalDoubleNumber of double bonds in the molecule. bohrium.com
PhysicochemicalACD/logPA measure of the molecule's lipophilicity or hydrophobicity. scirp.org
3DPEOE_VSA_PPOSPartial positive surface area, related to electrostatic interactions. bohrium.com
3DQ_VSA_NEGNegative charge weighted surface area, related to electrostatic interactions. bohrium.com

Once descriptors are calculated, statistical methods are used to build the predictive QSAR model. Common techniques include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). scirp.org

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant molecular descriptors. scirp.org

Artificial Neural Network (ANN): ANN is a more complex, non-linear modeling approach inspired by the human brain. It can often capture intricate, non-linear relationships between molecular structure and activity that linear models cannot. nih.govscirp.org

In several QSAR studies on pyrimidine derivatives, both MLR and ANN models have been developed and compared. nih.govscirp.orgnih.gov The performance of these models is evaluated using statistical indicators such as the coefficient of determination (R²), root-mean-square error (RMSE), and the cross-validated correlation coefficient (Q² or R²cv). nih.govijddd.com A robust QSAR model should have a high R² (close to 1), a low RMSE, and a high predictive power on an external test set of compounds (R²ext). scirp.org Studies consistently show that ANN models often provide better predictive performance than MLR models for pyrimidine derivatives, suggesting the presence of complex, non-linear relationships. nih.govnih.gov For example, a QSAR study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors yielded an MLR model with an R² of 0.89 and an ANN model with an R² of 0.95. bohrium.com

Table 2: Comparison of Predictive Models in Pyrimidine QSAR Studies

Study FocusModel TypeR² (Training Set)Q² (Cross-Validation)R² (Test Set)Reference
Anti-inflammatory PyrimidinesMLR0.9128-0.8650 scirp.org
ANN0.9822-0.9854 scirp.org
Anticancer Pyrimidines (VEGFR-2)MLR0.889-- nih.govnih.gov
ANN0.998-- nih.govnih.gov
Anticancer Pyrimidines (FGFR1)3D-QSAR (MFA)0.9200.884- ijddd.com
Anticancer Pyrimidines (JAK3)MLR0.890.65- bohrium.com
ANN0.95-- bohrium.com

V. Reactivity and Reaction Mechanisms of N4 Ethylpyrimidine 4,6 Diamine

Nucleophilic Reactivity of Amino Groups

The exocyclic amino groups at the C4 and C6 positions of N4-ethylpyrimidine-4,6-diamine are primary sites for nucleophilic attack. The lone pair of electrons on the nitrogen atoms allows them to react with a variety of electrophiles. The reactivity is influenced by the electronic properties of the pyrimidine (B1678525) ring and the nature of the substituent on the amino group.

Research on analogous diaminopyrimidines demonstrates that these amino groups readily participate in nucleophilic substitution and addition reactions. For instance, they can be acylated or alkylated under appropriate conditions. ambeed.com The presence of the ethyl group on one of the amino nitrogens (N4) introduces steric and electronic effects that can differentiate its reactivity from the unsubstituted amino group at C6.

Studies on similar pyrimidine systems, such as 6-Chloro-N4-ethylpyrimidine-2,4-diamine, highlight that the amino groups are key to its reactivity, engaging in nucleophilic substitutions and coupling reactions. evitachem.com The synthesis of more complex derivatives often proceeds through reactions at these amino sites. evitachem.com For example, the reaction of chloropyrimidines with amines is a common method for creating substituted diaminopyrimidines, illustrating the nucleophilic character of the amine attacking the electrophilic carbon of the pyrimidine ring. researchgate.net

Table 1: Examples of Reactions Involving the Amino Groups of Pyrimidine Diamines This table is illustrative and based on reactions of analogous pyrimidine diamines.

Reaction Type Reagent/Conditions Product Type Reference
Alkylation Alkyl halides in the presence of a base N-alkylated pyrimidine diamine
Acylation Acyl chlorides N-acylated pyrimidine diamine
Nucleophilic Substitution Reaction with halopyrimidines Extended pyrimidine structures researchgate.netbeilstein-journals.org
Reductive Amination Aldehydes or ketones with a reducing agent Secondary amine derivatives ambeed.com

Electrophilic Reactivity of the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms. semanticscholar.org This generally makes it resistant to electrophilic aromatic substitution. beilstein-journals.org However, the presence of strong electron-donating groups, such as the two amino groups in this compound, activates the ring towards electrophilic attack.

The electron density is increased, particularly at the C5 position, which is situated between the two activating amino groups. semanticscholar.org The C2, C4, and C6 positions remain electron-deficient. semanticscholar.org Consequently, electrophilic substitution reactions, when they occur, are highly favored at the C5 position. beilstein-journals.org

A classic example of this reactivity is the nitrosation of 4,6-diaminopyrimidines. These compounds readily react with nitrous acid or nitrite (B80452) esters to yield 5-nitroso derivatives. semanticscholar.org Similarly, halogenation with reagents like N-iodosuccinimide can introduce a halogen atom at the C5 position of activated diaminopyrimidines. mdpi.com While direct nitration of the pyrimidine ring is typically difficult, the presence of multiple activating groups can facilitate this reaction. semanticscholar.orgbhu.ac.in

Table 2: Electrophilic Substitution on Activated Pyrimidine Rings This table summarizes typical electrophilic reactions on pyrimidine rings activated by amino groups.

Reaction Electrophile Position of Attack Activating Groups Reference
Nitrosation NO⁺ (from nitrous acid) C5 Two amino groups (e.g., at C4, C6) beilstein-journals.orgsemanticscholar.org
Halogenation I⁺ (from N-iodosuccinimide) C5 Two amino groups (e.g., at C2, C4) mdpi.com
Nitration NO₂⁺ (from HNO₃/H₂SO₄) C5 Two oxo groups (pyrimidones) bhu.ac.in

Studies on Tautomerism and Prototropic Equilibria

This compound can exist in different tautomeric forms due to the migration of protons between the ring nitrogens and the exocyclic amino groups. This phenomenon, known as prototropic tautomerism, is common in heterocyclic compounds containing amino substituents. mdpi.comnumberanalytics.com The principal equilibrium for this compound involves the amine and imine forms.

Studies on structurally related 4-amino-6-chloropyrimidines have used NMR spectroscopy to observe and quantify the tautomeric equilibrium between the amino and imino forms. researchgate.netmdpi.com In these systems, the imine tautomer is formed by the migration of a proton from an exocyclic amino group to one of the ring nitrogen atoms. mdpi.com The presence of these tautomers can be detected by line broadening in the ¹H NMR spectra for protons attached to the heterocyclic ring and the amino groups. mdpi.com The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring and amino groups. unifr.chepdf.pub The ability of the molecule to form specific hydrogen bonds can also stabilize one tautomer over another. mdpi.com

The existence of these equilibria is significant as the different tautomers can exhibit distinct reactivity and biological activity. For instance, the amine-imine tautomerism governs the molecule's ability to participate in hydrogen bonding and redox processes. mdpi.com

Elucidation of Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and synthesizing new derivatives. Mechanistic studies on related pyrimidine systems provide valuable insights.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing pyrimidines, especially those bearing a leaving group like a halogen. researchgate.net For instance, the reaction of a 4-amino-6-chloropyrimidine (B18116) with another amine often proceeds via a standard SNAr mechanism. researchgate.net The kinetics of such reactions can be influenced by the nucleophilicity of the incoming amine and the stability of the Meisenheimer intermediate. In some cases, palladium-catalyzed cross-coupling reactions are employed to facilitate the substitution, particularly for introducing the second amino group in diaminopyrimidines. researchgate.netmdpi.com

Mechanistic investigations into electrophilic substitutions on the activated pyrimidine ring, such as nitrosation, suggest a direct attack of the electrophile (e.g., NO⁺) on the electron-rich C5 position. beilstein-journals.org However, an alternative pathway involving initial N-nitrosation of the secondary amino group followed by an intramolecular rearrangement (a Fischer–Hepp type rearrangement) has also been described for certain N-substituted 4-aminopyrimidines. beilstein-journals.org The operative mechanism often depends on the specific substrate structure and the reaction conditions. beilstein-journals.org The study of reaction kinetics, often using techniques like temperature-jump experiments or kinetic spectrophotometry, helps to distinguish between these potential pathways and to determine the rate-limiting steps. epdf.pubnist.gov

Vi. Advanced Research Applications of N4 Ethylpyrimidine 4,6 Diamine in Chemical Biology

Role as a Versatile Chemical Building Block in Organic Synthesis

The chemical reactivity of N4-ethylpyrimidine-4,6-diamine, particularly the nucleophilicity of its amino groups and the reactivity of the pyrimidine (B1678525) ring, establishes it as a fundamental building block in the synthesis of more elaborate molecules. evitachem.com Its structure allows for regioselective modifications, providing a pathway to diverse and complex chemical entities.

The diaminopyrimidine core is a well-established precursor for creating fused heterocyclic systems, which are prevalent in pharmacologically active compounds. researchgate.netresearchgate.net Synthetic chemists utilize the amino groups and the pyrimidine ring of structures like this compound to construct bicyclic and polycyclic systems. For instance, derivatives of 4,6-diaminopyrimidine (B116622) can be used to synthesize pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activities. researchgate.net The synthesis often involves the reaction of a substituted diaminopyrimidine with reagents that lead to ring closure, forming a new heterocyclic ring fused to the pyrimidine core. researchgate.netresearchgate.net The ability to use these diamines in substitution reactions, such as in palladium-catalyzed amination, further expands their utility, allowing for the introduction of various substituents to build libraries of complex molecules. mdpi.comresearchgate.net

Exploration as a Tool Compound in Biochemical Assays

Compounds based on the pyrimidine-4,6-diamine framework are frequently used as "tool compounds" in biochemical research. evitachem.comsmolecule.com These tools are essential for exploring biological pathways and validating the function of specific molecular targets. evitachem.comsmolecule.com For example, a pyrimidine derivative can be used in an assay to inhibit a particular enzyme, allowing researchers to study the consequences of that inhibition on cellular processes. evitachem.com Their ability to interact with biological macromolecules makes them suitable for use in various assays, including those designed to study enzyme kinetics, protein-ligand binding, and cellular signaling pathways. smolecule.comontosight.ai

Mechanism of Interaction with Biological Macromolecules

The biological effects of this compound derivatives are rooted in their ability to interact with macromolecules like proteins and nucleic acids. These interactions are governed by the compound's three-dimensional shape and the distribution of its functional groups, which can form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with the biological target. ontosight.ai

Investigating how pyrimidine-4,6-diamine derivatives bind to target proteins provides crucial insights into their mechanism of action. smolecule.com Protein binding studies are essential for understanding how these compounds function at a molecular level. smolecule.com For example, a series of pyrimidine-based compounds, known as Pyrimidyns, were designed to inhibit the protein dynamin. nih.gov Detailed kinetic studies and protein binding assays revealed that these compounds competitively inhibit both GTP and phospholipid interactions with dynamin, indicating that they bind to distinct domains of the protein to exert their inhibitory effect. nih.gov The 4,6-diamine motif is recognized for its ability to form key hydrogen bonds within protein binding pockets.

One of the most significant applications of pyrimidine-4,6-diamine derivatives is in the development of enzyme inhibitors, particularly for kinases and the MTH1 enzyme. evitachem.com

Kinase Inhibition: Janus kinases (JAKs) are critical enzymes in immune cell signaling, making them attractive targets for autoimmune diseases. nih.gov Researchers have designed and synthesized pyrimidine-4,6-diamine derivatives that act as potent and selective inhibitors of JAK3. nih.gov One such compound demonstrated excellent inhibitory activity with an IC₅₀ value of 2.1 nM, attributed to its potential interaction with a unique cysteine residue (Cys909) in the JAK3 active site. nih.gov The general 2,4-pyrimidinediamine scaffold is a known potent inhibitor of the Syk tyrosine kinase. google.com

MTH1 Inhibition: The MTH1 (MutT homolog 1) enzyme is responsible for sanitizing the pool of nucleotides within a cell, preventing damaged bases like 8-oxo-dGTP from being incorporated into DNA. nih.govacs.org Cancer cells, which have higher levels of oxidative stress, are thought to be particularly dependent on MTH1. nih.gov Derivatives of pyrimidine-diamine, such as TH287, have been identified as potent MTH1 inhibitors. TH287, which is 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine, inhibits MTH1 with an IC₅₀ of 2.2 nM. mdpi.com This inhibition leads to the incorporation of oxidized nucleotides into the DNA of cancer cells, causing DNA damage and cell death. nih.gov

Target EnzymeDerivative ClassKey FindingsIC₅₀Citations
Janus Kinase 3 (JAK3) Pyrimidine-4,6-diamineDesigned for selective inhibition; interacts with Cys909 residue.2.1 nM nih.gov
Syk Kinase 2,4-PyrimidinediaminePotent inhibitors of Fc receptor signaling cascades.< 20 µM google.com
MTH1 (NUDT1) 6-phenyl-pyrimidine-2,4-diamine (TH287)Potent and selective inhibition; causes cytotoxic DNA damage in cancer cells.2.2 nM mdpi.com
Dynamin I/II Pyrimidine-based (Pyrimidyn)Dual competitive inhibition of GTP and phospholipid binding.1.1 µM (Dyn I) nih.gov

The pyrimidine-diamine structure is also explored for its potential to interact with various cellular receptors. smolecule.comontosight.ai Receptor interaction assays are employed to determine whether a compound acts as an agonist (activator) or an antagonist (blocker) at a specific receptor. smolecule.com The presence of halogen substituents and specific side chains on the pyrimidine ring can significantly influence the compound's binding properties and its potential to modulate receptor-mediated signaling pathways. ontosight.ai These assays are fundamental in evaluating the therapeutic potential of new chemical entities derived from the this compound scaffold. smolecule.com

Modulation of Cellular Signaling Pathways

This compound and its parent structure, 2,4-diaminopyrimidine (B92962), are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets, thereby modulating key cellular signaling pathways. Research into diaminopyrimidine derivatives has revealed their potential to inhibit cascades involved in immune responses and cancer progression.

Compounds based on the 2,4-pyrimidinediamine core have been identified as potent inhibitors of signal transduction pathways initiated by the crosslinking of Fc receptors, such as FcεRI and FcγRI, on immune cells like mast cells and basophils. google.com A critical protein in these cascades is Syk kinase, and inhibition of its activity is a key mechanism by which these compounds can prevent the degranulation of immune cells and the release of inflammatory mediators. google.com

In the context of oncology, derivatives of the diaminopyrimidine structure are known to influence critical cancer-related signaling pathways. For instance, certain N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been shown to affect the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR, RAS/RAF/MAPK, and JAK/STAT signal transduction pathways, which are often dysregulated in cancer. google.com Furthermore, inhibitors of MAP kinase-interacting kinases (MNK1/2) featuring a pyrimidine structure can regulate tumor-associated signaling by decreasing the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). researchgate.net The MTH1 inhibitor TH287, as another example, was found to exert anticancer effects by impacting the PI3K/AKT signaling pathway in gastric cancer cells. While these examples involve derivatives, they highlight the core scaffold's capacity to be adapted to modulate a wide range of cellular signals.

Signaling Pathway Associated Protein Target (Example) Biological Outcome of Modulation Reference
Fc Receptor SignalingSyk KinaseInhibition of immune cell degranulation google.com
PI3K/AKT/mTORPI3K, AKT, mTORRegulation of cell growth and proliferation google.com
RAS/RAF/MAPKRAS, RAF, MEK, ERKControl of cell division and survival google.com
JAK/STATJAK, STATRegulation of immune response and cell development google.com
MNK1/2 SignalingMNK1, MNK2, eIF4EControl of protein synthesis and tumor progression researchgate.net

Interaction with DNA Structures (e.g., G-quadruplex DNA)

Guanine-rich nucleic acid sequences can fold into four-stranded secondary structures known as G-quadruplexes (G4s). biolscigroup.us These structures are prevalent in functionally significant regions of the genome, such as telomeres and the promoter regions of oncogenes like c-MYC, BCL-2, and c-KIT. nih.govengineering.org.cn The stabilization of G4 structures by small molecule ligands can interfere with key cellular processes like transcription, making them attractive targets for cancer therapeutics. biolscigroup.usnih.gov When a G4 structure forms in a promoter region, it can silence the expression of the corresponding protein; therefore, ligands that bind and stabilize these structures can downregulate oncogene expression and reduce cancer growth. nih.gov

Derivatives of this compound have been investigated as G4-stabilizing ligands. The planar pyrimidine ring system is well-suited for π-π stacking interactions with the G-tetrads that form the core of the G4 structure. frontiersin.org Research has shown that heterocyclic compounds can act as potent G4 ligands. nih.gov For example, studies on certain heterocyclic G4 ligands have demonstrated their ability to efficiently stabilize G4s found in telomeres and oncogenic promoters. nih.gov The selectivity for G4 DNA over more common double-stranded DNA (dsDNA) is a crucial feature of these compounds, ensuring targeted action. acs.org Fluorescence Resonance Energy Transfer (FRET) melting assays and other biophysical techniques are used to confirm the stabilizing effect and selectivity of these ligands. acs.org The interaction is not merely based on the core heterocycle; attached side chains play a critical role in modulating the binding affinity and selectivity for different G4 topologies. nih.gov

G4 DNA Target Associated Gene Potential Therapeutic Outcome of Stabilization Reference
Promoter G4c-MYCDownregulation of c-MYC protein, reduction of cancer growth nih.gov
Promoter G4BCL-2Inhibition of anti-apoptotic protein expression nih.gov
Promoter G4c-KITSuppression of a key receptor tyrosine kinase in some cancers nih.gov
Telomeric G4TelomeresInhibition of telomerase, leading to cellular senescence biolscigroup.us

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of the this compound scaffold. These studies systematically modify the chemical structure to understand how specific changes affect the compound's interaction with its biological target. For the broader class of 2,4-diaminopyrimidines, SAR studies have been crucial in developing potent and selective inhibitors for various targets, including enzymes and DNA structures. rsc.orgdiva-portal.orgnih.govnih.gov

Key findings from SAR studies on related diaminopyrimidine derivatives indicate that the nature and position of substituents on the pyrimidine ring are critical for activity. rsc.orgnih.gov For instance, in a series of 4-aminoquinoline-pyrimidine hybrids developed as antimalarial agents, the biological activity was found to be dependent on the substituents on the pyrimidine nucleus and the linker connecting the two pharmacophores. rsc.org Similarly, for phenylurea substituted 2,4-diamino-pyrimidines, lipophilicity was identified as a key driver for improving antimalarial activity, though it often came at the cost of reduced aqueous solubility and permeability. nih.gov

Design and Synthesis of Derivatives with Modulated Bioactivity

The design and synthesis of novel analogues of this compound are driven by SAR insights to enhance potency, selectivity, and pharmacokinetic properties. Synthetic strategies often involve modifying the substituents at the N2, N4, and C5 positions of the pyrimidine ring.

A common synthetic approach begins with a dichlorinated pyrimidine, such as 4,6-dichloro-2-methylpyrimidine. mdpi.com This intermediate allows for sequential substitution reactions. For example, a primary amine can be reacted at one of the chloro positions, followed by coupling with a second amine at the remaining chloro position to yield asymmetrically substituted diaminopyrimidines. nih.gov This method offers a versatile route to a wide array of derivatives. For instance, a series of 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines were synthesized using this approach to generate compounds with antiproliferative activity. mdpi.com Another strategy involves the reaction of a substituted aniline (B41778) with a dichloropyrimidine, followed by further modification to build more complex hybrids, as demonstrated in the synthesis of antimalarial compounds. rsc.org The synthesis of quinolinyl pyrimidines targeting the enzyme NADH-dehydrogenase also utilized a key intermediate, N6-(2-amino-6-chloropyrimidin-4-yl)-2-(4-fluorophenyl)quinoline-4,6-diamine, which was then further derivatized. diva-portal.org

Derivative Class Synthetic Precursor Therapeutic Goal Reference
Thiazole-Pyrimidines4,6-dichloro-2-methylpyrimidineAnticancer mdpi.com
4-Aminoquinoline-Pyrimidines2,4-dichloro-6-methylpyrimidineAntimalarial rsc.org
Phenylurea-DiaminopyrimidinesDichloropyrimidineAntimalarial nih.gov
Quinolinyl Pyrimidines2-Amino-4,6-dichloropyrimidineAntibacterial (NDH-2 inhibition) diva-portal.org

Elucidation of Substituent Effects on Molecular Interactions

Understanding the effect of specific substituents on molecular interactions is a primary goal of SAR studies. For diaminopyrimidine analogues, modifications can drastically alter binding affinity, selectivity, and physical properties.

N4-Substituents : The group at the N4 position, such as the ethyl group in the title compound, significantly influences interactions. Studies on related compounds show a direct correlation between alkyl chain length and affinity for certain protein targets, where longer, linear chains can optimize hydrophobic interactions. vulcanchem.com Conversely, smaller substituents may reduce steric hindrance. vulcanchem.com

Side Chains and Selectivity : In the context of G4 DNA binding, the amine side chain has been shown to influence both the stabilization potency and the selectivity between different G4 structures. nih.gov

Ring Substituents : Adding substituents to the pyrimidine ring itself can be used to fine-tune activity and selectivity. In one study on G4 ligands, the introduction of methyl, methoxy, or chloro groups did not significantly alter G4 stabilization, suggesting that for that particular scaffold, the core interaction was dominant. acs.org However, in kinase inhibitors, substituents at the C5 position can directly interact with the kinase gatekeeper residue, a critical factor for controlling selectivity. nih.gov The introduction of hydrophobic groups like -Cl or -CH₃ versus hydrogen-bond donors/acceptors like -NH₂ or -NO₂ can lead to significant drops or gains in biological activity. nih.gov

These effects are often rationalized and predicted using computational methods, such as molecular docking and quantum chemical calculations (DFT), which complement experimental data from X-ray crystallography and NMR. nih.govacs.org

Viii. Future Directions in N4 Ethylpyrimidine 4,6 Diamine Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are effective but may not align with modern principles of green chemistry. rasayanjournal.co.in Future research into the synthesis of N4-ethylpyrimidine-4,6-diamine and its analogues will likely prioritize the development of more efficient and sustainable methodologies.

A primary focus will be the adoption of green chemistry techniques . These include microwave-assisted synthesis, ultrasound-induced reactions, and the use of environmentally benign solvents and catalysts. rasayanjournal.co.inbenthamdirect.com Such methods have been shown to increase reaction rates, improve yields, and reduce the generation of hazardous byproducts in the synthesis of other pyrimidine compounds. semanticscholar.org For instance, the condensation of starting materials like ethylamine (B1201723) with a suitably substituted dichloropyrimidine could be optimized using microwave heating, which often leads to shorter reaction times and cleaner product formation compared to conventional heating. semanticscholar.orginternationaljournalcorner.com

Another avenue of exploration is the development of one-pot, multi-component reactions (MCRs) . rasayanjournal.co.in MCRs are highly efficient as they combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. nih.gov Designing an MCR for this compound would involve the simultaneous combination of three or more reactants to construct the target molecule, representing a significant advancement in synthetic efficiency.

Furthermore, the use of novel catalytic systems , including palladium-catalyzed cross-coupling reactions, has been shown to be effective for the synthesis of N,N'-disubstituted pyrimidine-4,6-diamines. mdpi.com Future work could focus on developing more sustainable catalysts, such as those based on earth-abundant metals or even metal-free systems, to facilitate the amination of the pyrimidine core. benthamdirect.com The table below summarizes potential green synthetic approaches that could be explored.

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Microwave-Assisted Synthesis Reduced reaction times, higher yields, cleaner reactions. semanticscholar.orgOptimization of solvent and temperature conditions for the reaction of ethylamine with a pyrimidine precursor.
Ultrasound-Induced Synthesis Enhanced reaction rates, improved mass transfer. rasayanjournal.co.inacs.orgInvestigation of sonochemical effects on the condensation and amination steps.
Multi-Component Reactions (MCRs) Increased atom economy, reduced waste, simplified procedures. rasayanjournal.co.innih.govDesign of novel convergent synthetic pathways to the this compound scaffold.
Green Catalysis Use of non-toxic and recyclable catalysts, milder reaction conditions. benthamdirect.comnih.govExploration of earth-abundant metal catalysts or organocatalysts for amination reactions.
Solvent-Free Reactions Elimination of hazardous solvents, simplified workup. rasayanjournal.co.innih.govDevelopment of solid-state or neat reaction conditions for key synthetic steps.

These advanced synthetic strategies promise not only to make the production of this compound more environmentally friendly but also more cost-effective, thereby facilitating its broader investigation and application.

Advanced Computational Design of this compound-based Compounds for Targeted Interactions

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. For this compound, future research will heavily leverage computational methods to design derivatives with high specificity and affinity for biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling will be a key strategy. tandfonline.com By analyzing a dataset of related pyrimidine-4,6-diamine derivatives and their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. openrepository.com These models can identify which structural features, such as the nature and position of substituents on the pyrimidine ring, are critical for a desired biological effect. nih.gov This allows for the rational design of more potent and selective molecules based on the this compound scaffold.

Molecular docking and molecular dynamics (MD) simulations will provide detailed insights into the binding of this compound derivatives to target proteins. remedypublications.comacs.org These techniques can predict the binding pose and affinity of a ligand within the active site of a protein, such as a kinase. nih.govacs.org For example, docking studies on related pyrimidine-4,6-diamines have identified key amino acid residues that are crucial for binding, which can guide the design of new derivatives with improved interactions. nih.govnih.gov MD simulations can further assess the stability of the ligand-protein complex over time. tandfonline.comopenrepository.com

The integration of these computational approaches can lead to the creation of focused compound libraries for synthesis and biological testing, significantly streamlining the drug discovery process. The table below outlines key computational methods and their potential applications in the design of this compound derivatives.

Computational MethodApplication in Drug DesignPotential Research Focus
QSAR Modeling Predicts biological activity based on chemical structure. tandfonline.comDeveloping models to predict the inhibitory activity of this compound derivatives against specific kinases.
Molecular Docking Predicts the preferred binding orientation and affinity of a ligand to a target protein. remedypublications.comacs.orgIdentifying optimal substituents on the pyrimidine ring to enhance binding to a target of interest.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. tandfonline.comopenrepository.comEvaluating the dynamic behavior and stability of designed this compound derivatives in complex with their biological targets.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity. tandfonline.comCreating a pharmacophore model based on known active pyrimidine-4,6-diamines to screen for new potential inhibitors.

Through the iterative use of these computational tools, researchers can rationally design the next generation of this compound-based compounds with finely tuned properties for specific biological interactions.

Deeper Mechanistic Understanding of Molecular and Biological Interactions

While the pyrimidine-4,6-diamine core is known to interact with various biological targets, a deeper mechanistic understanding of how the N4-ethyl substituent influences these interactions is a critical area for future research. Elucidating the precise molecular and biological mechanisms of action will be essential for the rational development of this compound and its derivatives for therapeutic or other applications.

Future studies will likely employ a range of biophysical and biochemical techniques to probe the interactions of this compound with its targets. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide high-resolution structural information on how the compound binds to proteins, revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that govern its affinity and selectivity. acs.org

Enzyme kinetics and inhibition assays will be crucial to quantify the compound's effect on target enzymes, such as kinases, and to determine its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov Investigating the compound's activity against a panel of related enzymes can also establish its selectivity profile. acs.org

The potential for prototropic tautomerism in aminopyrimidines is another area that warrants deeper investigation, as the tautomeric form of the molecule can significantly influence its hydrogen bonding capabilities and, consequently, its biological activity. mdpi.com Spectroscopic techniques, such as NMR, can be used to study these equilibria. mdpi.com

Exploration of Emerging Applications in Interdisciplinary Chemical Sciences

Beyond its potential in medicinal chemistry, the this compound scaffold may find applications in a variety of interdisciplinary fields. The unique electronic and structural properties of the pyrimidine ring make it an attractive building block for novel materials and chemical probes. researchgate.net

In materials science , pyrimidine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as high-energy-density materials. researchgate.netrsc.org The this compound core could be incorporated into larger conjugated systems to create new materials with interesting photophysical or energetic properties. Future research could focus on synthesizing polymers or macrocycles containing this moiety and characterizing their material properties.

The pyrimidine scaffold is also a versatile platform for the development of chemical sensors or probes . researchgate.net By functionalizing the this compound molecule with fluorophores or other reporter groups, it may be possible to create sensors that can detect specific ions, molecules, or changes in the cellular environment.

In the realm of supramolecular chemistry , the hydrogen bonding capabilities of the diamine groups on the pyrimidine ring could be exploited to construct self-assembling systems and complex molecular architectures. rasayanjournal.co.in These organized structures could have applications in areas such as catalysis, molecular recognition, and nanotechnology.

The exploration of these emerging applications will require collaboration between chemists, materials scientists, and biologists, highlighting the interdisciplinary nature of future research on this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N4-ethylpyrimidine-4,6-diamine derivatives with high purity and yield?

  • Methodological Answer : Multi-step synthesis involving nucleophilic substitution or palladium-catalyzed coupling reactions is commonly employed. For example, pyrimidine scaffolds are functionalized at the N4 and N6 positions using ethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMSO or acetonitrile) . Microwave-assisted synthesis or flow chemistry can enhance reaction efficiency and reduce side products . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%), as validated by HPLC and NMR .

Q. How can structural characterization of this compound derivatives be systematically validated?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm substitution patterns and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguous electronic effects of the ethyl group .
  • FT-IR to track functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate the kinase inhibitory activity of this compound derivatives?

  • Methodological Answer : Perform in vitro kinase inhibition assays against target kinases (e.g., EGFR, CDKs) using ATP-competitive binding protocols. Measure IC₅₀ values via fluorescence polarization or radiometric assays. Compare results with structurally related compounds (e.g., N4-methyl or N6-aryl analogs) to assess substituent effects .

Advanced Research Questions

Q. How do structural modifications at the N4 and N6 positions influence kinase selectivity and potency?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., ethyl vs. cyclopropyl at N4; aryl vs. alkyl at N6). Use molecular docking to map interactions with kinase ATP-binding pockets. For example:

  • N4-Ethyl may enhance hydrophobic interactions in larger kinase pockets (e.g., CDK2), while N6-aryl groups improve π-π stacking with tyrosine residues .
  • Electron-withdrawing groups (e.g., nitro at C5) can modulate electron density, affecting binding affinity .

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address this by:

  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as hydrochloride salts .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., ethyl group oxidation) and introduce stabilizing modifications (e.g., fluorination) .

Q. What computational tools are effective for predicting the allosteric effects of this compound derivatives?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with density functional theory (DFT) to model conformational changes in target kinases. For example, the ethyl group’s steric bulk may induce allosteric inhibition by displacing αC-helices in EGFR . Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Data Analysis and Interpretation

Q. How should researchers address conflicting cytotoxicity data across cell lines?

  • Methodological Answer : Perform transcriptomic profiling (e.g., RNA-seq) to identify differential kinase expression in resistant vs. sensitive cell lines. Cross-reference with pharmacological profiling databases (e.g., Cancer Cell Line Encyclopedia) to correlate compound efficacy with genetic signatures .

Q. What strategies optimize dose-response studies for this compound derivatives in 3D tumor models?

  • Methodological Answer : Use patient-derived organoids (PDOs) or spheroid cultures to mimic tumor microenvironments. Apply gradient concentrations (1 nM–100 µM) and monitor viability via ATP-based luminescence. Include controls for hypoxia and stromal interactions, which alter drug penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.